molecular formula C9H9O2- B1242700 2,4-Dimethylbenzoate

2,4-Dimethylbenzoate

Cat. No. B1242700
M. Wt: 149.17 g/mol
InChI Key: BKYWPNROPGQIFZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethylbenzoate is a dimethylbenzoate in which the two methyl groups are located at positions 2 and 4. It derives from a benzoate. It is a conjugate base of a 2,4-dimethylbenzoic acid.

Scientific Research Applications

Molecular Structure and Behavior

  • Molecules of 2,4-dimethylbenzoic acid form hydrogen-bonded dimers. The twist angle of the carboxyl group and the in-plane splaying of the methyl group in ortho position is critical to understanding how steric strains are released (Gliński et al., 2008).

Spectroscopic Investigations

  • The molecular vibrations of 2,4-dimethylbenzoic acid (DMBA) have been extensively studied using Fourier transform infrared (FTIR) and FT-Raman spectroscopy, providing insights into its fundamental modes and electronic properties. The low HOMO-LUMO energy gap suggests potential intramolecular charge transfer in the molecule (Gobinath et al., 2017).

Synthesis and Characterization

  • 2-Amino-4,5-dimethylbenzoic acid, a derivative of 2,4-dimethylbenzoic acid, has been synthesized through a series of reactions, with its structure characterized using various spectroscopic methods (Cheng Lin, 2013).

Applications in Coordination Chemistry

  • Europium complexes with 2,4-dimethylbenzoic acid exhibit distinct structural arrangements and luminescence properties, which are significant for understanding the luminescence spectra corresponding to the characteristic emission transition of Eu(III) (Xia Li et al., 2007).

Antimicrobial and Anticancer Properties

  • A study on a lichen-derived compound closely related to 2,4-dimethylbenzoic acid, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, revealed significant antimicrobial and anticancer activities, suggesting its potential as a drug target after further clinical evaluation (Aravind et al., 2014).

properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

2,4-dimethylbenzoate

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)/p-1

InChI Key

BKYWPNROPGQIFZ-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1)C(=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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